L-Serine, L-histidyl-L-leucyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-
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Overview
Description
L-Serine, L-histidyl-L-leucyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- is a peptide compound composed of multiple amino acids Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and enzymatic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-histidyl-L-leucyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-histidine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-serine, L-asparagine, L-leucine, L-alanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Serine, L-histidyl-L-leucyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids (e.g., cysteine) can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid substitution.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.
Scientific Research Applications
L-Serine, L-histidyl-L-leucyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Serine, L-histidyl-L-leucyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. Peptides can bind to receptors on cell surfaces, triggering intracellular signaling cascades. This peptide may also interact with enzymes, modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-histidyl-L-leucine: A shorter peptide with similar amino acid composition.
L-Seryl-L-histidyl-L-leucyl-L-valyl-L-glutamic acid: Another peptide with a similar sequence but different functional properties.
Uniqueness
L-Serine, L-histidyl-L-leucyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- is unique due to its specific sequence and the presence of multiple functional groups that contribute to its diverse biological activities. Its combination of amino acids allows for specific interactions with molecular targets, making it valuable for research and therapeutic applications.
Properties
CAS No. |
825613-75-0 |
---|---|
Molecular Formula |
C31H52N10O11 |
Molecular Weight |
740.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C31H52N10O11/c1-14(2)6-19(27(47)36-16(5)25(45)41-23(12-43)31(51)52)38-29(49)21(9-24(33)44)39-30(50)22(11-42)40-28(48)20(7-15(3)4)37-26(46)18(32)8-17-10-34-13-35-17/h10,13-16,18-23,42-43H,6-9,11-12,32H2,1-5H3,(H2,33,44)(H,34,35)(H,36,47)(H,37,46)(H,38,49)(H,39,50)(H,40,48)(H,41,45)(H,51,52)/t16-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
RGLYKEXKVRKROW-KHXQEATISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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